molecular formula C11H16O5 B2631728 Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate CAS No. 1560898-02-3

Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate

Cat. No.: B2631728
CAS No.: 1560898-02-3
M. Wt: 228.244
InChI Key: TXVBIQBTDSRQDW-UHFFFAOYSA-N
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Description

Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate is an organic compound that features a unique structure with a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate typically involves the reaction of ethyl acetoacetate with tetrahydropyran-4-carboxaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with good yield. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid in a solvent like dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate is unique due to its combination of a tetrahydropyran ring and dioxobutanoate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-2-16-11(14)10(13)7-9(12)8-3-5-15-6-4-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVBIQBTDSRQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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